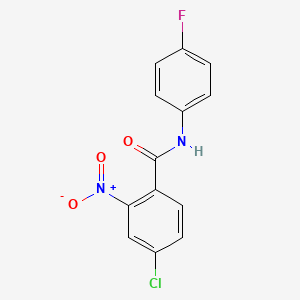

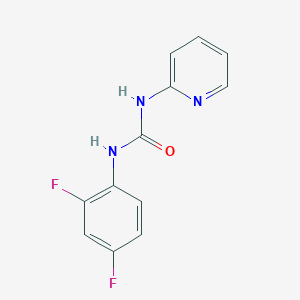

4-chloro-N-(4-fluorophenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized using various methods like H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction. The structure-property relationship and antitumor activity were also investigated (He et al., 2014).

Molecular Structure Analysis

- The crystal structure of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group with detailed parameters, stabilized by pi-pi conjugation and hydrogen bonding interactions (He et al., 2014).

- The molecular structure of other related compounds, like N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, was confirmed using single crystal X-ray diffraction, revealing its stereochemistry and proposed mechanism (Samimi, 2016).

Chemical Reactions and Properties

- 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block in heterocyclic oriented synthesis, leading to the preparation of various nitrogenous heterocycles (Křupková et al., 2013).

Physical Properties Analysis

- The compound's physical properties, including spectroscopic properties, were characterized alongside its crystal structure, contributing to understanding its physical nature (He et al., 2014).

Chemical Properties Analysis

- The chemical properties of related compounds, such as 4-nitro-N-phenylbenzamides, were evaluated for their anticonvulsant properties and neurotoxicity, providing insights into the chemical behavior of similar compounds (Bailleux et al., 1995).

- In another study, the chemical properties of N-(arylsulfonyl)-4-fluorobenzamides were analyzed, with a focus on their crystal structures, to compare with related structures (Suchetan et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(4-fluorophenyl)-2-nitrobenzamide, also known as Oprea1_003970, is the bacterial trans-translation process . This process is a proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes .

Mode of Action

Oprea1_003970 interacts with its target by blocking the bacterial trans-translation process . This interaction inhibits trans-translation and subsequent cell growth in a broad spectrum of bacterial strains .

Biochemical Pathways

The affected pathway is the bacterial trans-translation process . By blocking this process, Oprea1_003970 prevents the translation of mRNAs that lack stop codons . This action disrupts protein synthesis, leading to the inhibition of bacterial cell growth .

Result of Action

The molecular and cellular effects of Oprea1_003970’s action include the disruption of protein synthesis and the inhibition of bacterial cell growth . By blocking the trans-translation process, it prevents the translation of mRNAs lacking stop codons, leading to these effects .

properties

IUPAC Name |

4-chloro-N-(4-fluorophenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-8-1-6-11(12(7-8)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPVHNBGUQWFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)

![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)

![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)